molecular formula C30H47N3O9S B583319 (7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid CAS No. 75290-60-7

(7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

Cat. No.: B583319
CAS No.: 75290-60-7
M. Wt: 625.8 g/mol
InChI Key: OBQVBASHEWLKCQ-PKBWNXTMSA-N
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Description

14,15-Leukotriene C4, also known as Eoxin C4, is a leukotriene compound produced by the enzymatic reaction of arachidonic acid. It is a proinflammatory mediator that plays a significant role in promoting inflammatory responses. This compound can increase the permeability of blood vessels, causing fluid and white blood cells to leak out, thereby increasing the number of inflammatory cells in the tissue .

Chemical Reactions Analysis

Types of Reactions: 14,15-Leukotriene C4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and its role in inflammatory responses .

Common Reagents and Conditions:

    Oxidation: This reaction involves the addition of oxygen to the compound, often facilitated by enzymes such as lipoxygenases.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific catalysts or reagents.

Major Products Formed: The major products formed from these reactions include various leukotrienes and eoxins, which are essential for the compound’s role in inflammation and immune responses .

Scientific Research Applications

14,15-Leukotriene C4 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

14,15-Leukotriene C4 is unique among leukotrienes due to its specific structure and biological activity. Similar compounds include:

    Leukotriene C4: Another leukotriene with similar inflammatory properties but different structural features.

    Leukotriene D4: Known for its role in bronchoconstriction and asthma.

    Leukotriene E4: Involved in prolonged inflammatory responses

Compared to these compounds, 14,15-Leukotriene C4 has a distinct role in increasing vascular permeability and promoting the migration of inflammatory cells .

Properties

CAS No.

75290-60-7

Molecular Formula

C30H47N3O9S

Molecular Weight

625.8 g/mol

IUPAC Name

(5Z,8Z,10E,12E,14R,15S)-14-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-15-hydroxyicosa-5,8,10,12-tetraenoic acid

InChI

InChI=1S/C30H47N3O9S/c1-2-3-12-15-24(34)25(16-13-10-8-6-4-5-7-9-11-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h4,6-10,13,16,22-25,34H,2-3,5,11-12,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b6-4-,9-7-,10-8+,16-13+/t22-,23-,24-,25+/m0/s1

InChI Key

OBQVBASHEWLKCQ-PKBWNXTMSA-N

Isomeric SMILES

CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O

SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Canonical SMILES

CCCCCC(C(C=CC=CC=CCC=CCCCC(=O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O

Synonyms

Eoxin C4; EXC4; 14,15-LTC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Reactant of Route 2
(7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Reactant of Route 3
(7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Reactant of Route 4
(7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Reactant of Route 5
(7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Reactant of Route 6
(7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

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